molecular formula C10H12N2O2S B008319 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol CAS No. 108773-18-8

7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol

Cat. No. B008319
CAS RN: 108773-18-8
M. Wt: 224.28 g/mol
InChI Key: IBHJXXJFOZEGEQ-UHFFFAOYSA-N
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Description

7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol, also known as methylene blue, is a chemical compound that has been widely used in scientific research. It is a synthetic dye that has been used for various purposes, including staining biological specimens, treating methemoglobinemia, and as a diagnostic tool for identifying certain medical conditions. In recent years, methylene blue has gained significant attention due to its potential therapeutic applications in treating neurodegenerative diseases, cancer, and infectious diseases.

Mechanism of Action

The mechanism of action of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue is complex and involves several pathways. It has been shown to act as an electron acceptor and donor, which can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. Methylene blue has also been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase, which can lead to the modulation of vascular tone and blood pressure.
Biochemical and Physiological Effects
Methylene blue has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, which can lead to increased energy production and improved cellular function. Methylene blue has also been shown to have anti-inflammatory effects, which can help to reduce tissue damage and improve healing. Additionally, 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue has been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methylene blue has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound that can be easily synthesized. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental setups. However, there are also some limitations to the use of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue. One area of interest is its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. Additionally, there is ongoing research into the use of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue as a treatment for infectious diseases, such as malaria and COVID-19. Finally, there is interest in developing new formulations of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue that can improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue is a versatile and widely used compound in scientific research. It has a unique set of properties that make it suitable for a wide range of applications, from staining biological specimens to treating neurodegenerative diseases. While there are some limitations to its use, the potential therapeutic applications of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol blue make it an exciting area of research for the future.

Scientific Research Applications

Methylene blue has been extensively used in scientific research due to its unique properties. It has been used as a staining agent in microscopy, where it can be used to visualize the structure of cells, tissues, and organs. Methylene blue has also been used as a diagnostic tool for identifying certain medical conditions, such as methemoglobinemia, a rare blood disorder.

properties

IUPAC Name

4-hydroxy-7-[2-(methylamino)ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-5-4-6-2-3-7(13)8-9(6)15-10(14)12-8/h2-3,11,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHJXXJFOZEGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C2C(=C(C=C1)O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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